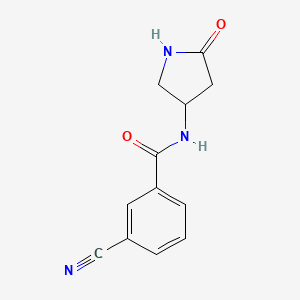

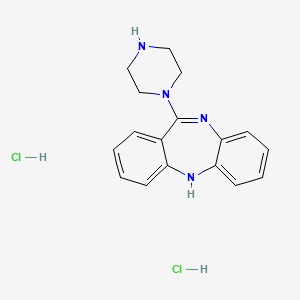

![molecular formula C20H31ClN2O B2385914 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride CAS No. 2418630-15-4](/img/structure/B2385914.png)

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cholesterol Absorption Inhibition

EN300-26676348 has been studied for its potential as a cholesterol absorption inhibitor. Researchers have explored its effects on lipid metabolism and its ability to modulate cholesterol uptake in the intestines. The compound’s structural features make it an interesting candidate for further investigation in this context .

KRAS G12C Covalent Inhibition

Recent work has identified EN300-26676348 derivatives as covalent inhibitors of KRAS G12C, a mutant form of the KRAS protein associated with cancer. These compounds exhibit favorable metabolic stability and anti-tumor activity. Their unique spirocyclic structure contributes to their binding specificity and potential therapeutic relevance .

Analgesic Properties

EN300-26676348 derivatives have been evaluated for their analgesic activity. Researchers have explored their effects on pain pathways, potentially targeting specific receptors or signaling pathways. Further studies are needed to elucidate their mechanisms of action and potential clinical applications .

Enantioselective Synthesis

The asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones, including EN300-26676348, has been investigated. Researchers have developed enantioselective methods to access these spirocyclic compounds, which can serve as valuable building blocks in organic synthesis .

Lactone and Lactam Synthesis

EN300-26676348 derivatives have been employed in the synthesis of diverse lactones and lactams. Sequential one-pot enzymatic kinetic resolution and ring-closing metathesis reactions have been explored, highlighting the compound’s versatility in constructing complex molecular frameworks .

Absolute Stereochemistry Studies

Researchers have investigated the conformational flexibility and absolute stereochemistry of related 3-hydroxy-4-aryl-β-lactams, shedding light on their chiroptical properties. These studies contribute to our understanding of the spirocyclic scaffold and its potential applications .

Orientations Futures

The future directions for research on this compound and related compounds could involve further exploration of their antiviral and antitumor properties . Additionally, understanding the drug’s activity toward specific molecular targets may be key to researching new antiviral compounds and repositioning drugs already approved for clinical use .

Propriétés

IUPAC Name |

1-(2-amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O.ClH/c1-2-16(12-17-8-4-3-5-9-17)13-19(23)22-11-7-6-10-20(22)14-18(21)15-20;/h3-5,8-9,16,18H,2,6-7,10-15,21H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDPXIYSYCELNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)CC(=O)N2CCCCC23CC(C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)

![N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide](/img/structure/B2385839.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2385844.png)

![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2385845.png)

![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)

![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)